molecular formula C19H22N2O4S B2474682 2-ethoxy-5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 921915-84-6

2-ethoxy-5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2474682
CAS No.: 921915-84-6
M. Wt: 374.46
InChI Key: QTKUPJWRFAVKHW-UHFFFAOYSA-N
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Description

“2-ethoxy-5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic compound. It is related to a class of compounds known as sulfonamides . Sulfonamides are a group of synthetic compounds that contain the sulfonamide functional group (R-SO2-NR’R’'). They are widely used in medicine, primarily as antibiotics.

Scientific Research Applications

Molecular Interactions and Applications in Chemistry

The chemical compound demonstrates significant relevance in various fields of scientific research, particularly in chemistry and pharmacology. Its structural and functional attributes have been explored in several contexts, including molecular interactions, synthesis processes, and potential applications in drug development and material science.

  • Molecular Structure and Interactions : The compound's intricate molecular structure, characterized by the presence of a tetrahydroquinoline core and a benzenesulfonamide moiety, has been the subject of structural analysis. Studies such as those conducted by Gelbrich, Haddow, and Griesser (2011) have elucidated its molecular conformation and intermolecular interactions, revealing insights into its potential binding affinities and reactivity patterns (Gelbrich et al., 2011).

  • Antitumor Activity : Research has highlighted the antitumor potential of tetrahydroquinoline derivatives bearing the sulfonamide group. Alqasoumi and colleagues (2010) synthesized novel compounds starting from a similar core structure, demonstrating potent in vitro antitumor activity. This suggests the chemical backbone's utility in developing new antitumor agents (Alqasoumi et al., 2010).

  • Pharmacokinetic Properties and Transporter Interaction : The metabolites of similar compounds have been studied for their pharmacokinetic properties, including hepatobiliary transport, which is crucial for drug development and efficacy. Fukuda and colleagues (2010) provided detailed insights into transporter-mediated excretion mechanisms in rats, essential for understanding drug disposition (Fukuda et al., 2010).

  • Nonlinear Optical Properties : Ruanwas et al. (2010) investigated derivatives with similar structures for their nonlinear optical absorption and potential optical limiting applications. This research underscores the compound's relevance in materials science, particularly in developing optical devices (Ruanwas et al., 2010).

  • Cognitive Enhancing Properties : The compound's structural analogs have been explored for their neuropharmacological applications, including cognitive enhancement. Hirst and colleagues (2006) identified compounds with high affinity for 5-HT6 receptors, demonstrating potential for treating cognitive deficits in disorders like Alzheimer's disease (Hirst et al., 2006).

Properties

IUPAC Name

2-ethoxy-5-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-25-17-9-5-13(2)11-18(17)26(23,24)20-15-7-8-16-14(12-15)6-10-19(22)21(16)3/h5,7-9,11-12,20H,4,6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKUPJWRFAVKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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